![molecular formula C13H20ClNO3 B134200 (S)-Viloxazine Hydrochloride CAS No. 56287-61-7](/img/structure/B134200.png)
(S)-Viloxazine Hydrochloride
Overview
Description
(S)-Viloxazine Hydrochloride is a chemical compound known for its pharmacological properties, particularly as a norepinephrine reuptake inhibitor. It has been used in the treatment of attention deficit hyperactivity disorder and depression. The compound is the hydrochloride salt form of (S)-Viloxazine, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Viloxazine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Cyclization: The precursor undergoes cyclization to form the oxazine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (S)-Viloxazine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the oxazine ring.
Scientific Research Applications
Attention Deficit Hyperactivity Disorder (ADHD)
Viloxazine is FDA-approved for the treatment of ADHD in children aged 6 years and older, adolescents, and adults. Its extended-release formulation has demonstrated efficacy in reducing ADHD symptoms, including inattention, hyperactivity, and impulsivity. Clinical trials have shown statistically significant improvements in ADHD-Rating Scale scores following treatment with viloxazine .
Efficacy Data:
- Phase III Trials: Statistically significant improvements were observed as early as one week after initiating treatment with doses ranging from 100 mg to 400 mg .
- Side Effects: Common adverse effects include somnolence (14.5%), headache (10.8%), and decreased appetite (8.1%) with low discontinuation rates due to treatment-emergent adverse events (TEAEs) .
Depression
Viloxazine was initially marketed as an antidepressant and has been studied extensively for its effectiveness in treating major depressive disorder (MDD). Although it has been largely replaced by newer antidepressants, historical data indicate that viloxazine can be effective for patients with treatment-resistant depression.
Case Studies:
- Open Study in Drug-Resistant Depression: A study involving 20 inpatients showed that doses between 150 mg and 300 mg led to significant improvements in depressive symptoms .
- Adverse Effects: Common side effects included gastrointestinal disturbances such as nausea and vomiting .
Nocturnal Enuresis
Viloxazine has been investigated as a treatment option for nocturnal enuresis (bedwetting) in children. Clinical trials have indicated its efficacy compared to imipramine, with fewer cardiotoxic effects .
Narcolepsy
Research has also explored viloxazine's potential benefits for patients with narcolepsy, particularly its ability to suppress cataplexy and unusual sleep-onset REM sleep .
Safety Profile
The safety profile of viloxazine is generally favorable, but it is not without risks. Adverse events reported include:
- Common Side Effects: Nausea, vomiting, fatigue, headache.
- Serious Risks: Increased rates of suicidal ideation and behavior have been observed in pediatric patients .
Summary of Clinical Trials
Study | Condition | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|---|
Merskey et al., 1974 | Drug-resistant depression | Inpatients | 150-300 mg | ≤168 days | Significant improvement; common AE: nausea |
Milovanovic et al., 1974 | Chronic endogenous depression | Inpatients | 150-300 mg | ≤60 days | Well-tolerated; nausea reported |
Roelandts et al., 1974 | Sustained affective disorder | Outpatients | 200-300 mg | ≤63 days | Withdrawals due to AEs; nausea prevalent |
Delteil et al., 1975 | Depression with comorbidities | Inpatients | 150-600 mg | ≤13 months | Generally well tolerated; mild AEs |
Mechanism of Action
The mechanism of action of (S)-Viloxazine Hydrochloride involves the inhibition of norepinephrine reuptake. This increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound primarily targets norepinephrine transporters and modulates the activity of adrenergic pathways.
Comparison with Similar Compounds
Atomoxetine Hydrochloride: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Reboxetine Mesylate: A selective norepinephrine reuptake inhibitor used for depression.
Uniqueness: (S)-Viloxazine Hydrochloride is unique due to its specific chiral configuration, which contributes to its pharmacological profile. Its oxazine ring structure also differentiates it from other norepinephrine reuptake inhibitors, providing distinct chemical and biological properties.
Biological Activity
(S)-Viloxazine hydrochloride is a pharmacologically active compound primarily recognized for its role as a selective norepinephrine reuptake inhibitor (sNRI). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
Pharmacodynamics
(S)-Viloxazine exhibits a complex pharmacological profile characterized by its action on various neurotransmitter systems:
- Norepinephrine Transporter (NET) Inhibition : The compound demonstrates significant affinity for the norepinephrine transporter, with an IC50 value of approximately 0.26 µM, indicating potent inhibition of norepinephrine reuptake. This action is believed to enhance norepinephrine levels in key brain regions such as the prefrontal cortex and amygdala .
- Serotonin Transporter (SERT) Interaction : While viloxazine shows weaker affinity for SERT (IC50 = 257 µM), it has been reported to increase serotonin levels in the prefrontal cortex through complex mechanisms involving serotonin receptor modulation .
- Receptor Activity : Viloxazine acts as an agonist at the 5-HT2C receptor (EC50 = 32.0 µM) and an antagonist at the 5-HT2B receptor (IC50 = 27.0 µM), contributing to its therapeutic profile in managing attention-deficit/hyperactivity disorder (ADHD) and potentially depression .
Pharmacokinetics
The pharmacokinetic properties of (S)-Viloxazine are crucial for understanding its therapeutic application:
- Absorption : The extended-release formulation has a bioavailability of approximately 88%, with peak plasma concentrations occurring around 5 hours post-administration. Food intake can affect absorption rates, particularly high-fat meals which delay peak levels .
- Distribution : Plasma protein binding ranges from 76% to 82%, indicating significant distribution within the body. Notably, children exhibit higher plasma levels compared to adolescents .
- Metabolism and Elimination : The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6. Approximately 90% of the drug is excreted via urine within 24 hours, with a half-life of about 7 hours for the extended-release formulation .
Clinical Implications
(S)-Viloxazine has gained attention for its application in treating ADHD, particularly in pediatric populations. The FDA approved its use in April 2021 based on clinical trials demonstrating efficacy and safety.
Case Studies
A review of clinical studies reveals various outcomes associated with viloxazine treatment:
Study | Population | Dosage | Duration | Outcomes |
---|---|---|---|---|
Merskey et al., 1974 | Drug-resistant depression | 150-300 mg | ≤168 days | 8/20 reported adverse events (AEs) |
Milovanovic et al., 1974 | Chronic endogenous depression | 150-300 mg | ≤60 days | Most common AE: nausea |
Roelandts et al., 1974 | Depressed outpatients | 200-300 mg | ≤63 days | Withdrawals due to AEs: nausea, anxiety |
Delteil et al., 1975 | Depressive disorders | 150-600 mg | ≤13 months | Well tolerated |
Gorceix et al., 1975 | Depressive disorders | 200-400 mg | Mean 67 days | No withdrawals due to AEs |
These studies indicate that while viloxazine is generally well-tolerated, some patients experience side effects such as nausea and anxiety.
Properties
IUPAC Name |
(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481331 | |
Record name | (S)-Viloxazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-61-7 | |
Record name | (S)-Viloxazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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